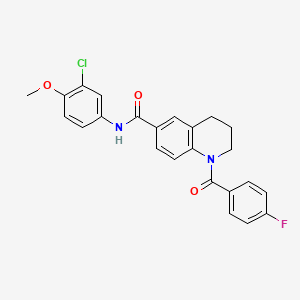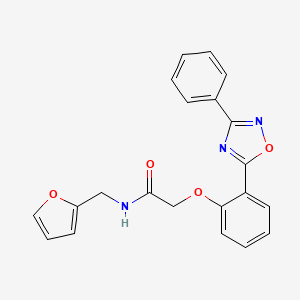
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HMN-176, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and transcription factors that are involved in cancer and inflammation. This compound has been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation. It has also been shown to inhibit the activity of IKK, a kinase that activates NF-κB. By inhibiting these enzymes, this compound can prevent the growth and survival of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound has been shown to reduce inflammation by inhibiting the activity of NF-κB. This can lead to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at low concentrations, which makes it an attractive candidate for drug development. However, there are also limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. One area of research is the development of this compound as a therapeutic agent for cancer and inflammation. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the precise targets of this compound and how it exerts its biological effects. Finally, there is a need for the development of new synthesis methods for this compound that can improve its yield and solubility.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide is a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 2-methoxybenzaldehyde with ethyl 2-oxoacetate to form 2-methoxychalcone. This intermediate is then reacted with 2-amino-6-methyl-3-hydroxyquinoline to form the key intermediate, which is then reacted with nicotinoyl chloride to form this compound. The overall yield of this process is around 20%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-10-20-18(12-16)13-19(23(28)26-20)15-27(21-7-3-4-8-22(21)30-2)24(29)17-6-5-11-25-14-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKXUPOJQYDJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

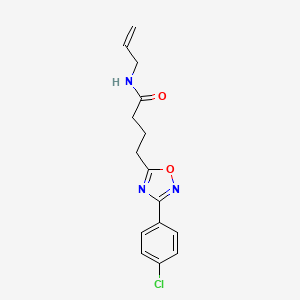

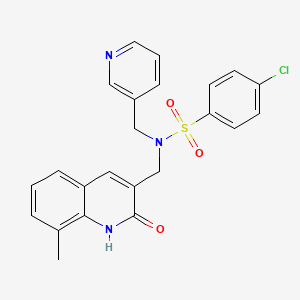
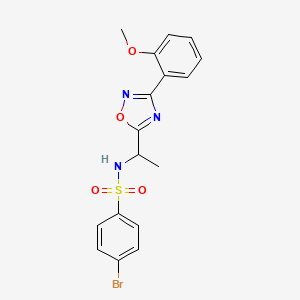
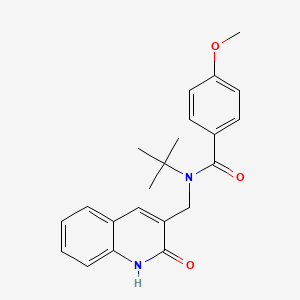
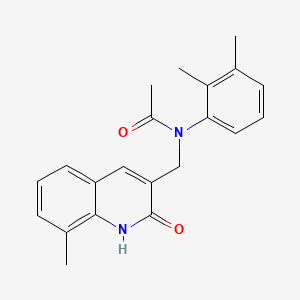
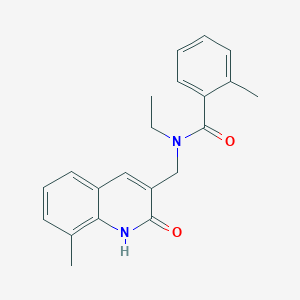

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
